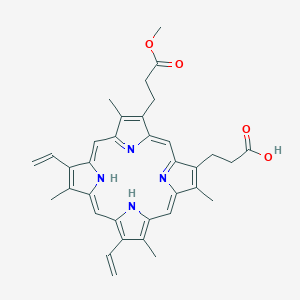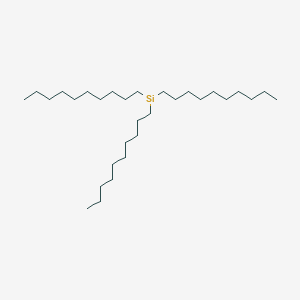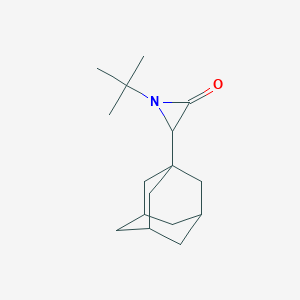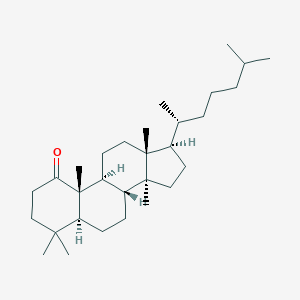
Lanostan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanostan-1-one is a naturally occurring triterpenoid compound that belongs to the lanostane family. It has been found in various plants, fungi, and marine organisms and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of Lanostan-1-one is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Lanostan-1-one has also been found to induce apoptosis, inhibit angiogenesis, and suppress the expression of various pro-inflammatory cytokines.
Biochemical And Physiological Effects
Lanostan-1-one has been found to possess several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and colon cancer cells. Lanostan-1-one has also been found to possess anti-inflammatory activity by suppressing the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, Lanostan-1-one has been found to possess antimicrobial and antiviral activities against various pathogens, such as bacteria, fungi, and viruses.
Advantages And Limitations For Lab Experiments
Lanostan-1-one has several advantages for lab experiments. It is readily available in the laboratory, and its synthesis method is well established. Lanostan-1-one is also stable under various experimental conditions and can be easily purified. However, the major limitation of Lanostan-1-one is its low solubility in water, which makes its use in aqueous solutions challenging.
Future Directions
Several future directions can be explored for the research on Lanostan-1-one. One of the potential areas of research is the development of novel drug delivery systems for Lanostan-1-one to overcome its low solubility in water. Moreover, the potential of Lanostan-1-one as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases, can be further explored. The molecular mechanism of action of Lanostan-1-one can also be further elucidated to understand its therapeutic effects better. Furthermore, the potential of Lanostan-1-one as a lead compound for the development of novel drugs can be explored by synthesizing its analogs and evaluating their biological activities.
Conclusion:
Lanostan-1-one is a naturally occurring triterpenoid compound that possesses several therapeutic properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. It can be extracted from various natural sources or synthesized in the laboratory. Several future directions can be explored for the research on Lanostan-1-one, including the development of novel drug delivery systems, elucidation of its molecular mechanism of action, and synthesis of its analogs for drug development.
Synthesis Methods
Lanostan-1-one can be extracted from various natural sources, including plants, fungi, and marine organisms. However, the yield of Lanostan-1-one from these sources is low, and the purification process is challenging. Therefore, several synthetic methods have been developed to produce Lanostan-1-one in the laboratory. The most commonly used method is the oxidation of lanosterol, which is a precursor of Lanostan-1-one. The oxidation is carried out using various oxidizing agents, such as chromium trioxide, potassium permanganate, and selenium dioxide.
Scientific Research Applications
Lanostan-1-one has been found to possess several therapeutic properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. Several studies have reported the potential of Lanostan-1-one in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
16196-36-4 |
|---|---|
Product Name |
Lanostan-1-one |
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23-12-13-25-27(4,5)17-16-26(31)30(25,8)24(23)15-19-28(22,29)6/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,28-,29+,30-/m1/s1 |
InChI Key |
VROGDMZAHJRJCC-VHORBSQOSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C(=O)CCC4(C)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
synonyms |
Lanostan-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



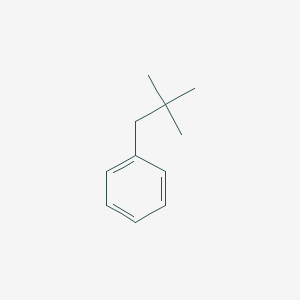
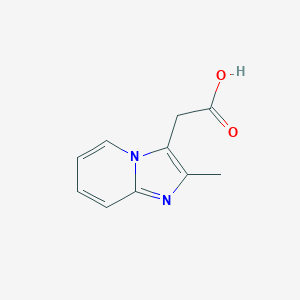
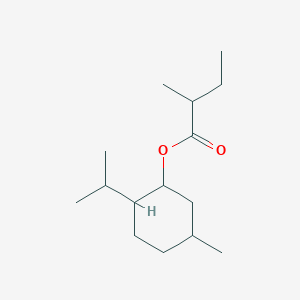
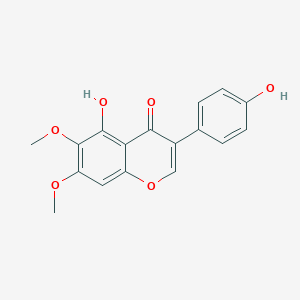
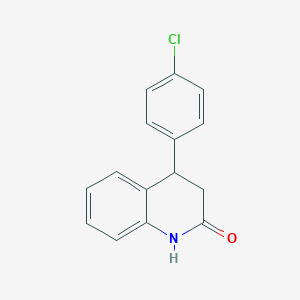
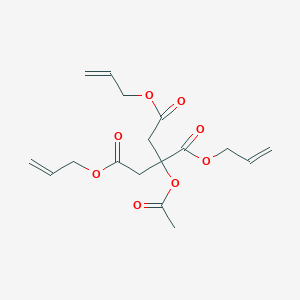
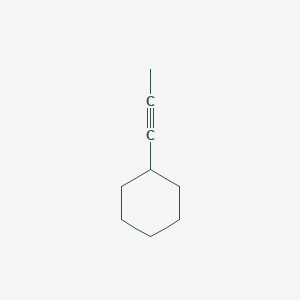
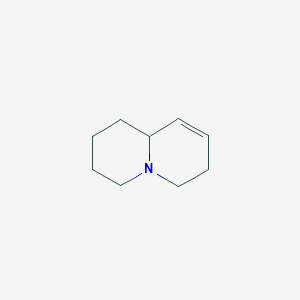
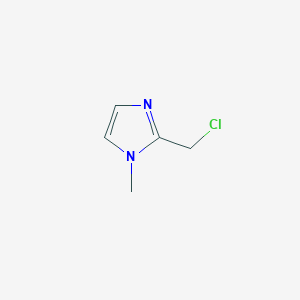
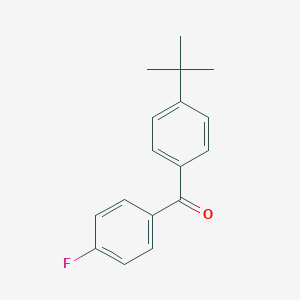
![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)
